molecular formula C11H15N3O B8597145 1-tert-butyl-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

1-tert-butyl-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No. B8597145
M. Wt: 205.26 g/mol
InChI Key: HSFZENOJQUELOZ-UHFFFAOYSA-N
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Patent
US08022085B2

Procedure details

1-Tert-butyl-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one was prepared in a fashion similar to that described for 1-(2-fluorophenyl)-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (155 mg) as a light yellow crystalline solid (Example 1-step 3). To a solution of 1-tert-butyl-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (240 mg, 1.17 mmol) in glacial AcOH (5.5 mL) at RT was added bromine (0.060 mL, 1169 μmol) slowly. An orange suspension resulted and it was allowed to stir at RT for 1 h. 5.0 mL water was added, and the pH was adjusted to pH 6 using 5 N NaOH. It was extracted with 2×50 mL EtOAc, dried over MgSO4, filtered and concentrated in vacuo (rotovap) affording 5-bromo-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one acetic acid adduct (305 mg) as a beige solid. MS (ESI, pos.ion) m/z: 227.9 (M+1) and 229.9 (M+1). This crude product was used in the next step.
Name
1-(2-fluorophenyl)-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC1C=CC=CC=1[N:8]1[C:12]2[N:13]([CH3:18])[C:14](=[O:17])[CH:15]=[CH:16][C:11]=2[CH:10]=[N:9]1.[C:19]([N:23]1[C:27]2[N:28]([CH3:33])[C:29](=[O:32])[CH:30]=[CH:31][C:26]=2[CH:25]=[N:24]1)([CH3:22])([CH3:21])[CH3:20].[Br:34]Br.[OH-:36].[Na+]>CC(O)=O.O>[C:19]([N:23]1[C:27]2[N:28]([CH3:33])[C:29](=[O:32])[CH:30]=[CH:31][C:26]=2[CH:25]=[N:24]1)([CH3:22])([CH3:21])[CH3:20].[C:14]([OH:17])(=[O:36])[CH3:15].[Br:34][C:15]1[C:14](=[O:17])[N:13]([CH3:18])[C:12]2[NH:8][N:9]=[CH:10][C:11]=2[CH:16]=1 |f:3.4,8.9|

Inputs

Step One
Name
1-(2-fluorophenyl)-7-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Quantity
155 mg
Type
reactant
Smiles
FC1=C(C=CC=C1)N1N=CC2=C1N(C(C=C2)=O)C
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
C(C)(C)(C)N1N=CC2=C1N(C(C=C2)=O)C
Name
Quantity
0.06 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5.5 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An orange suspension resulted
EXTRACTION
Type
EXTRACTION
Details
It was extracted with 2×50 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (rotovap)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC2=C1N(C(C=C2)=O)C
Name
Type
product
Smiles
C(C)(=O)O.BrC1=CC2=C(N(C1=O)C)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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